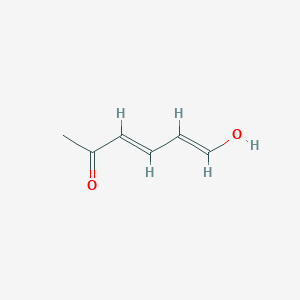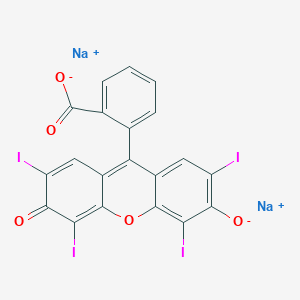
Erythrosine sodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Erythrosine sodium, also known as Red No. 3, is an organoiodine compound and a derivative of fluorone. It is primarily used as a pink dye for food coloring . The compound is the disodium salt of 2,4,5,7-tetraiodofluorescein . This compound has a maximum absorbance at 530 nm in an aqueous solution and is subject to photodegradation .
Aplicaciones Científicas De Investigación
Erythrosine sodium has a wide range of scientific research applications:
Chemistry: Used as a visible light photoredox catalyst in various chemical reactions.
Biology: Employed as a biological stain for highlighting cell structures and tissues.
Medicine: Acts as a dental plaque disclosing agent and a radiopaque medium for imaging.
Industry: Utilized in printing inks and as a sensitizer for orthochromatic photographic films.
Mecanismo De Acción
Target of Action
Erythrosine Sodium, also known as Red No. 3, is an organoiodine compound, specifically a derivative of fluorone . It is primarily used as a food coloring
Mode of Action
It is known that it is the disodium salt of 2,4,5,7-tetraiodo fluorescein . Its maximum absorbance is at 530 nm in an aqueous solution, and it is subject to photodegradation .
Biochemical Pathways
It is known that it is used as a food coloring, printing ink, biological stain, dental plaque disclosing agent, radiopaque medium, sensitizer for orthochromatic photographic films, and visible light photoredox catalyst .
Result of Action
A study conducted in 1990 concluded that chronic ingestion of erythrosine may promote thyroid tumor formation in rats via chronic stimulation of the thyroid by thyroid stimulating hormone (tsh) .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is subject to photodegradation . Furthermore, its use is regulated differently in various countries. For example, it is banned as a food additive in the European Union, Japan, China, the United Kingdom, Australia, and New Zealand . S. without any restriction .
Métodos De Preparación
Erythrosine sodium is synthesized through the iodination of fluorescein. The process involves the reaction of fluorescein with iodine in the presence of an oxidizing agent, such as sodium iodate, in an acidic medium . The reaction conditions typically include maintaining a temperature of around 60-70°C and a pH of 2-3 . Industrial production methods involve similar processes but on a larger scale, ensuring the purity and consistency of the final product .
Análisis De Reacciones Químicas
Erythrosine sodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different iodinated derivatives.
Reduction: Reduction reactions can lead to the removal of iodine atoms, resulting in less iodinated compounds.
Substitution: This compound can undergo substitution reactions where iodine atoms are replaced by other halogens or functional groups.
Common reagents used in these reactions include oxidizing agents like sodium iodate and reducing agents such as sodium thiosulfate . The major products formed from these reactions depend on the specific conditions and reagents used.
Comparación Con Compuestos Similares
Erythrosine sodium is unique due to its high iodine content and specific absorption properties. Similar compounds include:
Allura Red AC (Red No. 40): Another food dye with different chemical properties and applications.
Tartrazine (Yellow No. 5): A yellow dye used in food and pharmaceuticals.
Sunset Yellow FCF (Yellow No. 6): An orange dye used in various products.
This compound stands out due to its specific use in dental and medical applications, as well as its unique photodegradation properties .
Propiedades
Número CAS |
568-63-8 |
|---|---|
Fórmula molecular |
C20H8I4NaO5 |
Peso molecular |
858.9 g/mol |
Nombre IUPAC |
disodium;2-(2,4,5,7-tetraiodo-3-oxido-6-oxoxanthen-9-yl)benzoate |
InChI |
InChI=1S/C20H8I4O5.Na/c21-11-5-9-13(7-3-1-2-4-8(7)20(27)28)10-6-12(22)17(26)15(24)19(10)29-18(9)14(23)16(11)25;/h1-6,25H,(H,27,28); |
Clave InChI |
ADYPCPTWYACJSN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)I)[O-])I)I)I)C(=O)[O-].[Na+].[Na+] |
SMILES canónico |
C1=CC=C(C(=C1)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)I)O)I)I)I)C(=O)O.[Na] |
Color/Form |
Brown powder Red solid |
Densidad |
0.8-1.0 kg/cu m (limit) |
melting_point |
250 °C |
| 16423-68-0 | |
Pictogramas |
Irritant |
Vida útil |
Stable under recommended storage conditions. SRP: Local exhaust ventilation should be applied wherever there is an incidence of point source emissions or dispersion of regulated contaminants in the work area. Ventilation control of the contaminant as close to its point of generation is both the most economical and safest method to minimize personnel exposure to airborne contaminants. Ensure that the local ventilation moves the contaminant away from the worker. |
Solubilidad |
In water, 70 g/L at 20 °C In water, 111 g/kg at 26 °C In water, 9.0 g/100 mL at 25 °C (9.0X10+4 mg/L) In ethanol, 10 g/L; in glycerine, 35 g/L at 20 °C Solubility at 25 °C: in glycerol, 20.0 g/100 mL; in propylene glycol, 20.0 g/100 mL Soluble in water to cherry-red solution Soluble in alcohol |
Sinónimos |
PYROSIN B; TETRAIODOFLUORESCEIN; TETRAIODOFLUORESCEIN SODIUM SALT; ACID RED 51; ACID RED 51 SODIUM SALT; 2',4',5',7'-TETRAIODOFLUORESCEIN DISODIUM SALT; 2',4',5',7'-TETRAIODO-FLUORESCEINE DISODIUM SALT; CI NO 45430 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Erythrosine sodium impact the stability of pharmaceuticals, specifically phenylbutazone?
A: Research indicates that this compound can negatively affect the stability of certain drugs, notably phenylbutazone. When exposed to light, this compound degrades phenylbutazone, likely through a process involving singlet oxygen generated by the light-excited dye. [] This degradation can significantly impact quality control procedures, such as dissolution rate testing, leading to unexpected results. []
Q2: Is this compound a suitable colorant for tablets containing phenylbutazone?
A: Given its photodegradative effect on phenylbutazone, this compound is not an ideal colorant for tablets containing this drug. [] Alternative coloring agents with better compatibility should be considered to ensure product stability and accurate quality control testing.
Q3: Does this compound affect the stability of other colorants used in pharmaceutical formulations?
A: Interestingly, research suggests that this compound exhibits a lower photostability compared to FD&C Yellow No. 6 and FD&C Blue No. 1. [] This finding suggests that this compound might be more susceptible to fading under light exposure compared to these other colorants.
Q4: Are there methods to improve the light stability of pharmaceutical colorants like this compound?
A: Yes, incorporating sunscreening agents into tablet coatings can enhance the photostability of colorants. Studies have shown that sunscreening agents like benzocaine offer significant protection against the fading of FD&C Yellow No. 6, a dye with higher photostability than this compound. [] This approach could potentially improve the light stability of this compound as well.
Q5: Beyond its use as a colorant, are there other applications for this compound in analytical chemistry?
A: Yes, this compound can function as a fluorescence probe in analytical techniques. It has been employed in fluorescence quenching methods for protein determination, utilizing hydroxypropyl-beta-cyclodextrin as a sensitizer. [] This application highlights the versatility of this compound beyond its role as a color additive.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-amino-2-[[2-(2-aminopropanoylamino)-4-methylpentanoyl]amino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide](/img/structure/B11583.png)
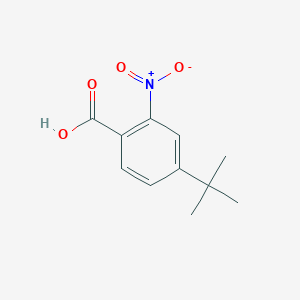
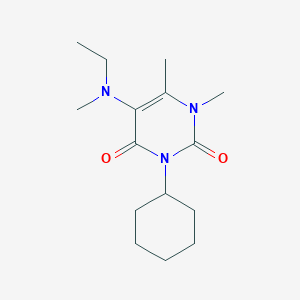
![3-Methyl-N-(5,8,14-trioxo-5,8,13,14-tetrahydronaphtho[2,3-c]acridin-6-yl)benzamide](/img/structure/B11589.png)
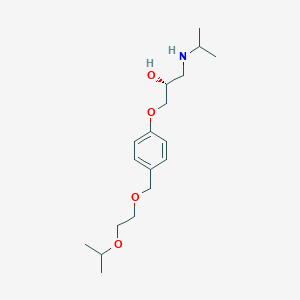
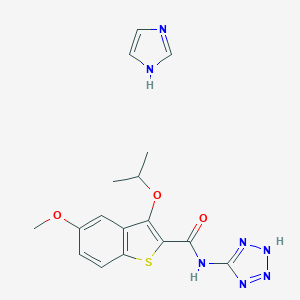
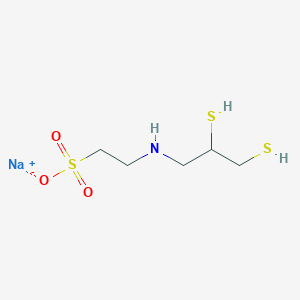
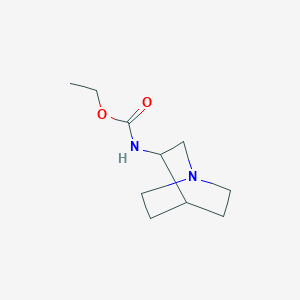
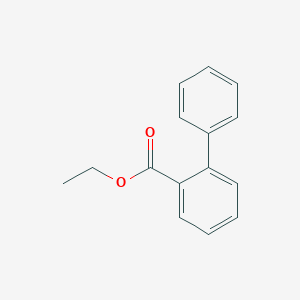
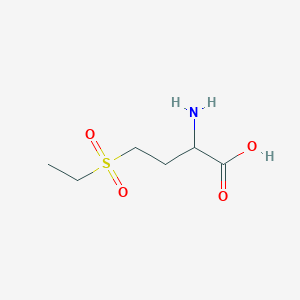
![Benzo[d]thiazol-6-ylmethanol](/img/structure/B11606.png)
